Aspulvinone H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

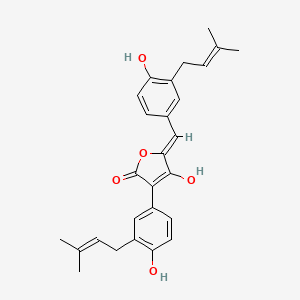

Aspulvinone H is a naturally occurring compound primarily isolated from fungal metabolites, specifically from the rice culture of Aspergillus terreus . It belongs to the aspulvinone family, characterized by a tetronic acid ring, a five-membered heterocycle connecting two substituted aromatic rings . This compound exhibits a wide range of bioactivities, including antibacterial, anti-inflammatory, anti-fungal, and anti-α-glucosidase effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Aspulvinone H can be synthesized through a vinylogous aldol condensation of substituted tetronic acids with aldehydes . This method is mild, modular, and efficient, with a broad substrate scope . The aldol condensation predominantly delivers Z-configuration products in acetonitrile (MeCN), while alkoxy exchange occurs in methanol (MeOH) and ethanol (EtOH) .

Industrial Production Methods: Industrial production of this compound involves the use of noble metal catalysis, harsh conditions, and other methods . noble metal catalysts often face high costs and scarce availability . The use of organolithium reagents requires low temperatures and specific techniques, making it relatively hard to operate in labs and factories .

Chemical Reactions Analysis

Types of Reactions: Aspulvinone H undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Typical reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions include various aspulvinone analogues with different degrees of inhibitory activities against enzymes and pathogens .

Scientific Research Applications

Anticancer Agent

AH has been identified as a potent inhibitor of glutamic oxaloacetate transaminase 1 (GOT1) . GOT1 is an enzyme that plays a crucial role in the glutamine metabolism of pancreatic ductal adenocarcinoma (PDAC) cells . PDAC cells rely on GOT1 to maintain redox homeostasis, making GOT1 a potential therapeutic target .

Mechanism of Action

- AH competitively binds to the active sites of GOT1, inhibiting its activity . This competitive binding occurs with the cofactor pyrido-aldehyde 5-phosphate (PLP) .

- Inhibition of GOT1 by AH suppresses glutamine metabolism, increasing the sensitivity of PDAC cells to oxidative stress and inhibiting cell proliferation .

- AH treatment can modulate metabolism and reactive oxygen species (ROS) response . It has been shown to decrease the production of Gln-dependent NADPH and participate in the redox homeostasis of PDAC cells .

- Excessive ROS can enhance cellular oxidative stress, leading to damage to DNA, proteins, or lipids, causing apoptosis or necrosis . AH treatment correlates positively with ROS levels, indicating that cells inhibit GOT1 activity by upregulating ROS levels .

In vitro and in vivo studies

- AH exhibits significant GOT1 inhibitory activity in vitro . Studies have reported IC50 values of 5.91 ± 0.04 µM .

- AH treatment affects apoptosis, cell cycle, proliferation, and migration in SW1990 cells .

- AH demonstrates potent in vivo antitumor activity in SW1990-cell-induced xenograft models . In vivo studies have shown that AH treatment leads to a decrease in tumor volume and weight . There were no significant changes in body weight or histomorphology of mice treated with AH, indicating that AH is an effective and safe antitumor agent .

Anti-SARS-CoV-2 Activity

Mechanism of Action

Aspulvinone H exerts its effects by inhibiting specific enzymes and pathways . For instance, it inhibits the main protease (Mpro) of SARS-CoV-2 in a competitive manner . Additionally, it suppresses glutamine metabolism, making pancreatic ductal adenocarcinoma cells sensitive to oxidative stress and inhibiting cell proliferation .

Comparison with Similar Compounds

Aspulvinone H is unique among its analogues due to its specific bioactivities and molecular targets . Similar compounds include:

Aspulvinone O: Exhibits anti-SARS-CoV-2 activity and inhibits Mpro in a competitive manner.

Aspulvinone D, M, and R: Display different degrees of inhibitory activities against SARS-CoV-2 Mpro.

Aspulvins A-H: A series of aspulvinone analogues with varying inhibitory activities.

Biological Activity

Aspulvinone H (AH) is a compound derived from various fungal species, particularly Aspergillus terreus. Its biological activities have garnered significant attention in recent years, particularly for its potential applications in cancer therapy and metabolic regulation. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular weight of 432 Da and a chemical formula of C27H28O5 . The compound features multiple unsaturation bonds and a complex structure that includes aromatic residues and prenyl systems, which are critical for its biological activity .

1. Inhibition of Glutamine Metabolism:

AH has been identified as a potent inhibitor of glutamine metabolism, particularly in pancreatic ductal adenocarcinoma (PDAC) cells. By inhibiting the enzyme glutamic oxaloacetate transaminase 1 (GOT1), AH disrupts the redox homeostasis necessary for cancer cell survival, leading to increased sensitivity to oxidative stress and reduced cell proliferation .

2. α-Glucosidase Inhibition:

Research has demonstrated that this compound exhibits significant α-glucosidase inhibitory activity, with an IC50 value of 4.6 µM. This suggests potential applications in managing postprandial hyperglycemia by slowing carbohydrate absorption . The interaction between AH and α-glucosidase is characterized as a hydrophobic force-driven spontaneous exothermic reaction .

3. Antitumor Activity:

In vivo studies using xenograft models have shown that AH possesses substantial antitumor properties. When administered to SW1990 cell-induced xenograft models, AH significantly inhibited tumor growth, highlighting its potential as an anticancer agent .

Table 1: Summary of Biological Activities of this compound

Case Studies

Case Study 1: Anticancer Potential in PDAC

A study investigated the effects of this compound on PDAC cells, demonstrating that treatment with AH led to a marked decrease in cell viability and proliferation rates. This was attributed to its ability to inhibit GOT1, thereby disrupting metabolic pathways critical for cancer cell survival.

Case Study 2: Postprandial Hyperglycemia Management

In another study focused on metabolic disorders, this compound was tested for its ability to manage blood sugar levels post-meal. The results indicated that AH effectively inhibited α-glucosidase activity, suggesting its potential as a therapeutic agent for diabetes management.

Properties

CAS No. |

57744-69-1 |

|---|---|

Molecular Formula |

C27H28O5 |

Molecular Weight |

432.5 g/mol |

IUPAC Name |

(5Z)-4-hydroxy-3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-5-[[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methylidene]furan-2-one |

InChI |

InChI=1S/C27H28O5/c1-16(2)5-8-19-13-18(7-11-22(19)28)14-24-26(30)25(27(31)32-24)21-10-12-23(29)20(15-21)9-6-17(3)4/h5-7,10-15,28-30H,8-9H2,1-4H3/b24-14- |

InChI Key |

LFDYHAWYVIBCDT-OYKKKHCWSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)/C=C\2/C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C=C2C(=C(C(=O)O2)C3=CC(=C(C=C3)O)CC=C(C)C)O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.